molecular formula C34H13Cl3O2 B12687633 Trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione CAS No. 30729-50-1

Trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione

Cat. No.: B12687633
CAS No.: 30729-50-1
M. Wt: 559.8 g/mol
InChI Key: UBHUUYLNOKFVTI-UHFFFAOYSA-N
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Description

Trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione is a complex organic compound with the molecular formula C34H13Cl3O2 This compound is known for its unique structure, which includes multiple aromatic rings and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione typically involves multi-step organic reactions. One common method includes the chlorination of benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

Trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • Dichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione
  • Monochlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione
  • Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione

Uniqueness

Trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

30729-50-1

Molecular Formula

C34H13Cl3O2

Molecular Weight

559.8 g/mol

IUPAC Name

14,15,30-trichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione

InChI

InChI=1S/C34H13Cl3O2/c35-23-13-22-24-16(14-5-1-3-7-18(14)33(22)38)9-12-21-27(24)25(23)20-11-10-17-15-6-2-4-8-19(15)34(39)30-26(17)28(20)29(21)31(36)32(30)37/h1-13H

InChI Key

UBHUUYLNOKFVTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC(=C5C4=C(C=C3)C6=C(C(=C7C8=C(C=CC5=C86)C9=CC=CC=C9C7=O)Cl)Cl)Cl)C2=O

Origin of Product

United States

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